1-nitro-2-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine
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Overview
Description
1-nitro-2-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine is a complex organic compound that features a nitro group, a furan ring, and a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-nitro-2-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine typically involves the following steps:
Nitration of Furan Derivatives:
Formation of the Guanidine Moiety: The guanidine group can be introduced through the reaction of appropriate amines with cyanamide or its derivatives under basic conditions.
Condensation Reactions: The final step involves the condensation of the nitro-substituted furan derivative with the guanidine derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-nitro-2-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso derivatives or higher oxidation state compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted furan or guanidine derivatives.
Scientific Research Applications
1-nitro-2-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-nitro-2-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-nitro-2-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]guanidine
- 1-nitro-2-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]guanidine
Uniqueness
1-nitro-2-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine is unique due to its specific substitution pattern on the furan ring, which can influence its reactivity and interaction with biological targets . This makes it a valuable compound for exploring new chemical and biological properties.
Properties
Molecular Formula |
C12H10N6O5 |
---|---|
Molecular Weight |
318.25 g/mol |
IUPAC Name |
1-nitro-2-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine |
InChI |
InChI=1S/C12H10N6O5/c13-12(16-18(21)22)15-14-7-10-4-5-11(23-10)8-2-1-3-9(6-8)17(19)20/h1-7H,(H3,13,15,16)/b14-7+ |
InChI Key |
RODAAYVFYDKHGT-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/N=C(\N)/N[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NN=C(N)N[N+](=O)[O-] |
Origin of Product |
United States |
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